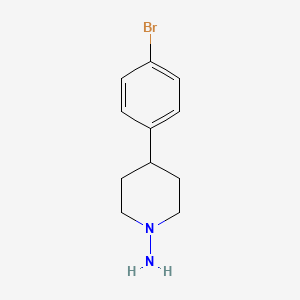
4-(4-Bromophenyl)piperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)piperidin-1-amine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)piperidin-1-amine typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where 4-bromobenzaldehyde is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)piperidin-1-one.
Reduction: Formation of 4-(4-bromophenyl)piperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)piperidin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)piperidin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)piperidin-1-amine
- 4-(4-Fluorophenyl)piperidin-1-amine
- 4-(4-Methylphenyl)piperidin-1-amine
Uniqueness
4-(4-Bromophenyl)piperidin-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable in synthetic chemistry .
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)piperidin-1-amine |
InChI |
InChI=1S/C11H15BrN2/c12-11-3-1-9(2-4-11)10-5-7-14(13)8-6-10/h1-4,10H,5-8,13H2 |
InChI Key |
JSWZAYPERQIMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















